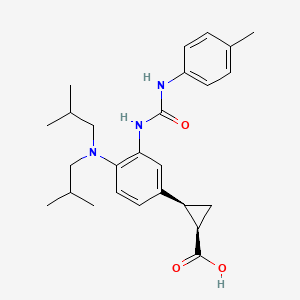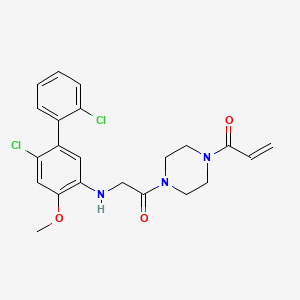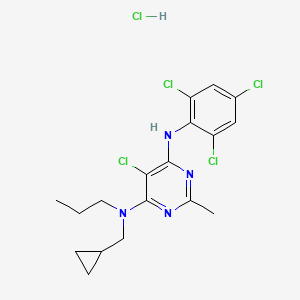
NBI 27914 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NBI 27914 hydrochloride is a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist . It has a Ki value of 1.7 nM . It has no activity at CRF2 receptors . It is known to block behavioral seizures in vivo .
Synthesis Analysis
The synthesis of NBI 27914 hydrochloride involves a series of non-peptide high-affinity human corticotropin-releasing factor 1 receptor antagonists .Molecular Structure Analysis
The molecular formula of NBI 27914 hydrochloride is C18H21Cl5N4 . The exact mass is 432.04 and the molecular weight is 470.644 . The elemental analysis shows that it contains 45.94% Carbon, 4.50% Hydrogen, 37.66% Chlorine, and 11.90% Nitrogen .Chemical Reactions Analysis
NBI 27914 hydrochloride is a potent and selective antagonist of CRFR1 . The CRF receptors, CRFR1 and CRFR2, are members of the G protein-coupled receptor superfamily .Physical and Chemical Properties Analysis
The molecular weight of NBI 27914 hydrochloride is 470.6 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The InChI is 1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H .科学研究应用
神经科学研究:了解压力反应
NBI 27914 盐酸盐是一种选择性非肽类促肾上腺皮质激素释放因子 1 (CRF1) 受体拮抗剂 . 在神经科学中,它用于研究 CRF1 在压力反应中的作用。 通过阻断该受体,研究人员可以研究 CRF1 如何介导促肾上腺皮质激素释放因子 (CRF) 在大脑中的兴奋性作用,特别是在发育阶段 .
行为学研究:癫痫发作调节
该化合物已被证明可以阻断体内行为性癫痫发作 . 它在行为学研究中非常有价值,在这些研究中,了解癫痫发作的产生和传播机制至关重要。 研究人员可以使用 NBI 27914 盐酸盐来探索 CRF1 受体拮抗作用如何影响癫痫发作活动,并可能开发新的治疗策略。
药理学:药物开发
在药理学研究中,NBI 27914 盐酸盐作为 CRF1 受体拮抗剂的作用使其成为开发旨在治疗与压力相关的疾病(如焦虑和抑郁症)的药物的候选者 . 其对 CRF1 受体的高亲和力 (Ki = 1.7 nM) 和特异性是其在药物开发中应用的关键特征 .
内分泌学:应激激素调节
CRF1 受体在调节下丘脑-垂体-肾上腺 (HPA) 轴和应激激素释放中发挥重要作用。 NBI 27914 盐酸盐可用于研究应激激素水平的调节以及在 HPA 轴疾病中进行治疗干预的可能性 .
分子生物学:受体-配体相互作用
NBI 27914 盐酸盐为分子生物学家研究受体-配体相互作用提供了工具,特别是研究非肽类分子如何选择性抑制肽类受体(如 CRF1)。 这可以更好地了解受体激活和信号转导机制 .
精神病学研究:压力相关疾病的治疗
鉴于其调节 CRF1 受体的能力,NBI 27914 盐酸盐被用于精神病学研究中,以探索压力相关疾病的新治疗方法。 它有助于理解这些疾病的病理生理学并识别新的治疗靶点 .
作用机制
Target of Action
NBI 27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a member of the G protein-coupled receptor superfamily . It has no activity at CRF2 receptors .
Mode of Action
NBI 27914 hydrochloride interacts with the CRF1 receptor, blocking its function . The Ki value, which is a measure of the binding affinity of the compound for its target, is 1.7 nM . This indicates a high affinity interaction between NBI 27914 hydrochloride and the CRF1 receptor.
Biochemical Pathways
The CRF1 receptor mediates the excitatory actions of corticotropin-releasing factor (CRF) in the brain .
Pharmacokinetics
It is known that the compound is efficacious both 4 and 24 hours post-dosing , suggesting that it has a suitable bioavailability and half-life for therapeutic applications.
Result of Action
NBI 27914 hydrochloride has been shown to have several effects in vivo. It attenuates referred abdominal pain, dose-dependently attenuates Freund’s Complete Adjuvant-induced mechanical hyperalgesia, and reverses thermal hyperalgesia . It also attenuates spinal nerve ligation-induced mechanical hyperalgesia and tactile allodynia . At higher doses, NBI 27914 hydrochloride blocks behavioral seizures and prevents epileptic discharges in concurrent electroencephalograms recorded from the amygdala .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
生化分析
Biochemical Properties
NBI 27914 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the corticotropin-releasing factor 1 receptor. This receptor is part of the G protein-coupled receptor superfamily and is involved in the body’s response to stress. NBI 27914 hydrochloride binds to the corticotropin-releasing factor 1 receptor with high affinity, preventing the activation of downstream signaling pathways. This interaction inhibits the release of adrenocorticotropic hormone from the anterior pituitary gland, thereby modulating the stress response .
Cellular Effects
NBI 27914 hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to inhibit the excitatory actions of corticotropin-releasing factor, thereby reducing stress-induced neuronal activation . Additionally, NBI 27914 hydrochloride influences cell signaling pathways by inhibiting the production of cyclic adenosine monophosphate, a secondary messenger involved in many cellular processes . This compound also affects gene expression by modulating the transcription of stress-responsive genes, leading to altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of NBI 27914 hydrochloride involves its selective binding to the corticotropin-releasing factor 1 receptor. This binding prevents the receptor from interacting with its natural ligand, corticotropin-releasing factor, thereby inhibiting the activation of downstream signaling pathways . NBI 27914 hydrochloride acts as a competitive antagonist, blocking the receptor’s active site and preventing the initiation of the stress response cascade . This inhibition leads to decreased production of adrenocorticotropic hormone and subsequent reduction in cortisol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBI 27914 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, NBI 27914 hydrochloride has shown consistent efficacy in inhibiting corticotropin-releasing factor 1 receptor activity over extended periods . In in vivo studies, the compound has demonstrated sustained effects in reducing stress-induced behaviors and physiological responses for up to 24 hours post-administration .
Dosage Effects in Animal Models
The effects of NBI 27914 hydrochloride vary with different dosages in animal models. At lower doses (1-10 mg/kg), the compound effectively attenuates stress-induced behaviors and physiological responses without causing significant adverse effects . At higher doses (10-30 mg/kg), NBI 27914 hydrochloride has been shown to block behavioral seizures and prevent epileptic discharges in concurrent electroencephalograms . These findings suggest a dose-dependent effect of the compound, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
NBI 27914 hydrochloride is involved in metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor and adrenocorticotropic hormone . By inhibiting the corticotropin-releasing factor 1 receptor, NBI 27914 hydrochloride modulates the metabolic flux of these hormones, leading to altered levels of stress-related metabolites . This modulation affects the overall metabolic balance and homeostasis within the body .
Transport and Distribution
NBI 27914 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, NBI 27914 hydrochloride accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on the corticotropin-releasing factor 1 receptor . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of NBI 27914 hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with the corticotropin-releasing factor 1 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct NBI 27914 hydrochloride to specific cellular compartments . The presence of the compound in these compartments allows it to effectively inhibit the receptor and modulate the stress response .
属性
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
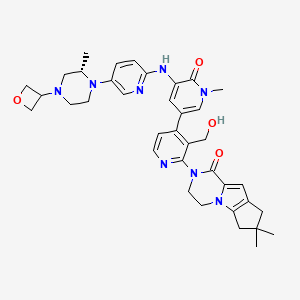
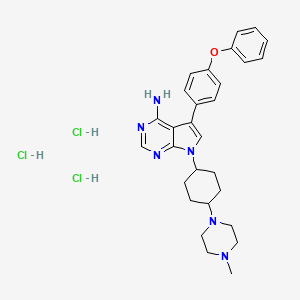
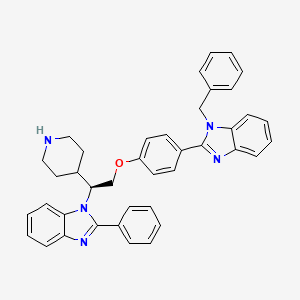
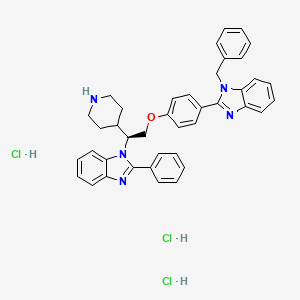
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
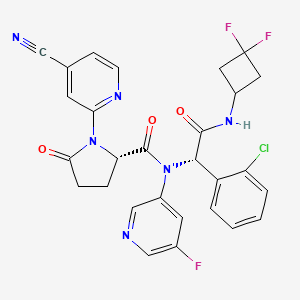

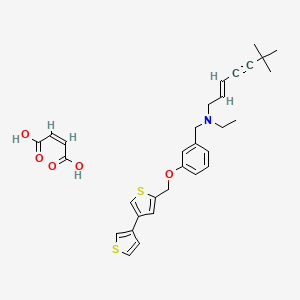
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
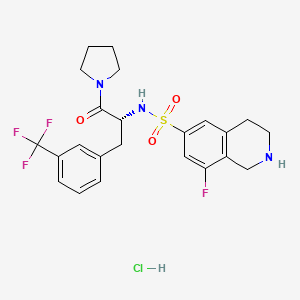
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
